molecular formula C22H20N4O4 B3008928 3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-66-5

3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B3008928
CAS No.: 921536-66-5
M. Wt: 404.426
InChI Key: IKVVKEUOKZMHJN-UHFFFAOYSA-N
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Description

3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H20N4O4 and its molecular weight is 404.426. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel heterocyclic compounds, including pyrimidine derivatives, is a fundamental aspect of medicinal chemistry research. Studies have demonstrated the synthesis of various pyrimidine derivatives with potential biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, highlighting their potential as therapeutic agents (A. Abu‐Hashem et al., 2020).

Biological Activity and Therapeutic Potential

Pyrimidine derivatives have been studied for their cytotoxic activity against various cancer cell lines. For example, some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of pyrimidine derivatives in cancer therapy (Ashraf S. Hassan et al., 2014).

Additionally, pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential applications. The synthesis of pyrrolo[3,2-d]pyrimidines through amine oxide rearrangement has yielded derivatives with high yields, showcasing the chemical versatility and potential for further biological evaluation (K. Majumdar et al., 1998).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of pyrimidine derivatives are also of significant interest. Research has demonstrated the synthesis and biological activity evaluation of triazolopyrimidines, revealing their antimicrobial activity and potential as therapeutic agents (V. P. Gilava et al., 2020).

Mechanism of Action

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Properties

IUPAC Name

3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-25-13-17(20(27)23-15-8-10-16(30-2)11-9-15)18-19(25)21(28)26(22(29)24-18)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVVKEUOKZMHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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